molecular formula C24H20O4 B11155186 5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one

5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one

Cat. No.: B11155186
M. Wt: 372.4 g/mol
InChI Key: ZGPAVSFWWIHYMY-UHFFFAOYSA-N
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Description

5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-onesThese compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylumbelliferone and benzyl bromide.

    Benzylation: The hydroxyl groups at positions 5 and 7 of 4-methylumbelliferone are benzylated using benzyl bromide in the presence of a base such as potassium carbonate. This reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H20O4

Molecular Weight

372.4 g/mol

IUPAC Name

4-methyl-5,7-bis(phenylmethoxy)chromen-2-one

InChI

InChI=1S/C24H20O4/c1-17-12-23(25)28-22-14-20(26-15-18-8-4-2-5-9-18)13-21(24(17)22)27-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3

InChI Key

ZGPAVSFWWIHYMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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